N-[(E)-[2-methyl-3-(pyridine-4-carbonyl)indolizin-1-yl]methylideneamino]-3-nitrobenzamide
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Overview
Description
N-[(E)-[2-methyl-3-(pyridine-4-carbonyl)indolizin-1-yl]methylideneamino]-3-nitrobenzamide is a complex organic compound that belongs to the class of indolizine derivatives. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an indolizine core, a pyridine ring, and a nitrobenzamide group, making it a molecule of interest for various scientific research applications.
Preparation Methods
The synthesis of N-[(E)-[2-methyl-3-(pyridine-4-carbonyl)indolizin-1-yl]methylideneamino]-3-nitrobenzamide involves several steps, typically starting with the construction of the indolizine core. One common method is the Chichibabin reaction, which involves the cyclization of pyridine derivatives . The subsequent steps include the introduction of the pyridine-4-carbonyl group and the nitrobenzamide moiety through various coupling reactions and functional group transformations. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine and pyridine rings. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C).
Scientific Research Applications
N-[(E)-[2-methyl-3-(pyridine-4-carbonyl)indolizin-1-yl]methylideneamino]-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indolizine core and the nitrobenzamide group are known to interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(E)-[2-methyl-3-(pyridine-4-carbonyl)indolizin-1-yl]methylideneamino]-3-nitrobenzamide can be compared with other indolizine derivatives, such as:
Indole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals for their biological activities.
Nitrobenzamide derivatives: Investigated for their potential therapeutic applications. This compound is unique due to its specific combination of functional groups and the resulting biological activities.
Properties
IUPAC Name |
N-[(E)-[2-methyl-3-(pyridine-4-carbonyl)indolizin-1-yl]methylideneamino]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c1-15-19(14-25-26-23(30)17-5-4-6-18(13-17)28(31)32)20-7-2-3-12-27(20)21(15)22(29)16-8-10-24-11-9-16/h2-14H,1H3,(H,26,30)/b25-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXFHUAKZANTMX-AFUMVMLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=C1/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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